2,10-Diaminopentacene-6,13-dione
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Overview
Description
2,10-Diaminopentacene-6,13-dione is an organic compound with the molecular formula C22H14N2O2. It is a derivative of pentacene, a well-known organic semiconductor. The compound is characterized by the presence of two amino groups at the 2 and 10 positions and two ketone groups at the 6 and 13 positions on the pentacene backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,10-Diaminopentacene-6,13-dione typically involves the functionalization of pentacene. One common method is the nitration of pentacene followed by reduction to introduce amino groups at the desired positions. The reaction conditions often involve the use of strong acids and reducing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,10-Diaminopentacene-6,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophiles like acyl chlorides and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pentacenes and quinones, depending on the specific reagents and conditions used .
Scientific Research Applications
2,10-Diaminopentacene-6,13-dione has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other functionalized pentacenes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic semiconductors and electronic devices
Mechanism of Action
The mechanism of action of 2,10-Diaminopentacene-6,13-dione involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the aromatic structure allows for π-π interactions. These interactions can affect cellular pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6,13-Pentacenedione: Lacks the amino groups present in 2,10-Diaminopentacene-6,13-dione.
2,10-Dihydroxypentacene-6,13-dione: Contains hydroxyl groups instead of amino groups.
2,10-Dimethylpentacene-6,13-dione: Contains methyl groups instead of amino groups.
Uniqueness
This compound is unique due to the presence of both amino and ketone groups, which allows for a wide range of chemical modifications and applications. Its structure provides a balance between electronic properties and chemical reactivity, making it valuable in various fields of research .
Properties
CAS No. |
144561-64-8 |
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Molecular Formula |
C22H14N2O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2,10-diaminopentacene-6,13-dione |
InChI |
InChI=1S/C22H14N2O2/c23-15-3-1-11-7-17-19(9-13(11)5-15)22(26)20-10-14-6-16(24)4-2-12(14)8-18(20)21(17)25/h1-10H,23-24H2 |
InChI Key |
XUKICLTYMZZOQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CC3=C(C=C21)C(=O)C4=C(C3=O)C=C5C=C(C=CC5=C4)N)N |
Origin of Product |
United States |
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